molecular formula C16H14O4 B1671801 Imperatorin CAS No. 482-44-0

Imperatorin

Cat. No. B1671801
CAS RN: 482-44-0
M. Wt: 270.28 g/mol
InChI Key: OLOOJGVNMBJLLR-UHFFFAOYSA-N
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Description

Imperatorin is a furocoumarin and a phytochemical that has been isolated from various plants such as Urena lobata L. (Malvaceae), Angelica archangelica, Glehnia littoralis, Saposhnikovia divaricata, Cnidium monnieri, Incarvillea younghusbandii, and Zanthoxylum americanum mill . It is biosynthesized from umbelliferone, a coumarin derivative .


Synthesis Analysis

Imperatorin increases melanin synthesis through the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA)/cAMP-responsive element-binding protein (CREB)-dependent upregulation .


Molecular Structure Analysis

Imperatorin has a molecular weight of 270.27996 amu and corresponds to the molecular formula C16H14O4 . The molecular structure of imperatorin shows the atomic arrangement .


Chemical Reactions Analysis

Imperatorin promotes the uptake of osthole, daidzein, ferulic acid, and puerarin and improves the transport of ferulic acid and puerarin in Caco-2 cells .


Physical And Chemical Properties Analysis

Imperatorin is insoluble in water and is easily soluble in nonpolar solvents . The pure substance presents as white, long fine needles or crystals .

Scientific Research Applications

Treatment of Overactive Bladder Syndrome

Imperatorin has been studied for its potential in reducing symptoms of Overactive Bladder Syndrome (OAB). The compound was found to attenuate the cystometric and biochemical changes typically associated with retinyl acetate-induced OAB . This suggests that Imperatorin could be a viable pharmacological intervention for OAB patients .

Antitumor Activity

Imperatorin has shown promise in the field of oncology. It has been found to be effective in inducing apoptosis in anaplastic astrocytoma and glioblastoma . Moreover, it has been observed to decrease the migratory potential of certain cancer cells .

Pharmacokinetics and Drug Delivery

Research has been conducted on the preparation, characterization, and pharmacokinetic evaluation of Imperatorin lipid microspheres . These microspheres could potentially enhance the delivery and efficacy of Imperatorin, particularly given its better lipid solubility .

Antioxidant Activity

Imperatorin has been found to possess antioxidant properties. In one study, it was observed to inhibit nicotine-induced changes by lowering the concentration of malondialdehyde (MDA), a marker of oxidative stress .

Immunomodulatory Properties

Imperatorin has been noted for its immunomodulatory properties . This suggests potential applications in the treatment of diseases involving the immune system .

Neuroprotective Properties

Imperatorin’s neuroprotective properties make it a potential candidate for the treatment of neurological diseases . Further research is needed to fully understand the mechanisms involved and the potential therapeutic applications .

Mechanism of Action

Imperatorin, also known as 8-Isoamylenoxypsoralen, Marmelosin, or Ammidin, is a furanocoumarin derivative that has been studied for its diverse pharmacological properties .

Target of Action

Imperatorin has been found to interact with several targets, including:

Mode of Action

Imperatorin’s interaction with its targets leads to several changes:

Biochemical Pathways

Imperatorin affects several biochemical pathways:

Pharmacokinetics

Imperatorin is insoluble in water and easily soluble in nonpolar solvents . .

Result of Action

Imperatorin’s action results in several molecular and cellular effects:

Action Environment

The action of imperatorin can be influenced by environmental factors. For instance, it has been found that imperatorin can improve the learning and memory function in vascular dementia model mice . .

Safety and Hazards

Imperatorin is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imperatorin has been shown to reduce overactive bladder symptoms . Future investigations should focus on determining the long-term safety of imperatorin and its efficacy in human clinical trials .

properties

IUPAC Name

9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOOJGVNMBJLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048737
Record name Imperatorin
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Molecular Weight

270.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index], Solid
Record name Imperatorin
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Record name Imperatorin
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Solubility

Slightly soluble in water, Practically insoluble in cold water; very sparingly soluble in boiling water, Freely soluble in chloroform; soluble in benzene, alcohol, ether, petroleum ether, alkali hydroxides, Soluble in ethanol, ether, benzene, petroleum ether; very soluble in chloroform
Record name Imperatorin
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Mechanism of Action

Imperatorin is a small molecule nature compound isolated from the root of Angelica dahurica, and has been shown to exhibit multiple bioeffector functions, including anti-cancer activity. However, the molecular mechanism underlying imperatorin in suppression of tumor growth is unknown. In this study, we aimed at elucidating the molecular mechanisms underlying imperatorin function and determining the efficacy of imperatorin in suppression of drug-resistant human liver cancer. We observed that imperatorin suppresses tumor cell growth through inducing apoptosis, and imperatorin is more effective in induction of multidrug-resistant human liver cancer cells in vitro. We further determined that imperatorin induces apoptosis through both extrinsic and intrinsic apoptosis pathway. At the molecular level, we identified Mcl-1 as the molecular target of imperatorin and determined that imperatorin induces proteosome-dependent Mcl-1 degradation to release Bak and Bax to trigger apoptosis in liver cancer cells. Consistent with its in vitro apoptosis induction activity, imperatorin exhibited potent activity against multidrug-resistant liver cancer xenograft growth in vivo. Taken together, we determined that imperatorin is a Mcl-1 degradation inducer that can effectively suppress multidrug-resistant human liver cancer growth in vivo, and thus holds great promise for development as an effective small molecule anti-cancer agent in human liver cancer therapy to overcome drug resistance., Imperatorin, a dietary furocoumarin, is found not only in medicinal plants, but also in popular culinary herbs, such as parsley and fennel. Recently, imperatorin has been shown to activate GPR119 in cells. Another GPR, GPR131, also called TGR5 or G-protein-coupled bile acid receptor 1 (GPBAR1), is known to regulate glucose metabolism. Additionally, TGR5 activation increases glucagon-like peptide (GLP-1) secretion to lower blood sugar levels in animals. Therefore, the present study aims to determine whether the effects of imperatorin on GLP-1 secretion are mediated by TGR5. First, we transfected cultured Chinese hamster ovary cells (CHO-K1 cells) with the TGR5 gene. Glucose uptake was confirmed in the transfected cells using a fluorescent indicator. Moreover, NCI-H716 cells, which secrete GLP-1, were used to investigate the changes in calcium concentrations and GLP-1 levels. In addition, streptozotocin (STZ)-induced type 1-like diabetic rats were used to identify the effects of imperatorin in vivo. Imperatorin dose-dependently increased glucose uptake in CHO-K1 cells expressing TGR5. In STZ diabetic rats, similar to the results in NCI-H716 cells, imperatorin induced a marked increase of GLP-1 secretion that was reduced, but not totally abolished, by a dose of triamterene that inhibited TGR5. Moreover, increases in GLP-1 secretion induced by imperatorin and GPR119 activation were shown in NCI-H716 cells. We demonstrated that imperatorin induced GLP-1 secretion via activating TGR5 and GPR119. Therefore, imperatorin shall be considered as a TGR5 and GPR119 agonist.
Record name Imperatorin
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Product Name

Pentosalen

Color/Form

Prisms from ether, long needles from hot water, Crystals from alcohol

CAS RN

482-44-0
Record name Imperatorin
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Record name 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one
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Record name PENTOSALEN
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Record name Imperatorin
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Record name Imperatorin
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Melting Point

102 °C
Record name Imperatorin
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Record name Imperatorin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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